(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde
CAS No.: 5614-53-9
VCID: VC21334909
Molecular Formula: C9H10N4O3
Molecular Weight: 222.2 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde is a complex organic compound featuring a purine core structure, which is a common component of nucleic acids. This compound is of interest due to its structural similarity to theophylline, a well-known methylxanthine used in medicine. The compound's molecular formula is C9H10N4O3, and its molecular weight is approximately 222.20 g/mol . Key Chemical Identifiers:
Synthesis and ApplicationsThe synthesis of (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde typically involves the modification of theophylline or similar purine derivatives. This compound is often considered an impurity in the synthesis of doxofylline, a bronchodilator used in respiratory diseases . Synthesis Steps:
Comparison with Similar Compounds:
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 5614-53-9 | ||||||||||||
Product Name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde | ||||||||||||
Molecular Formula | C9H10N4O3 | ||||||||||||
Molecular Weight | 222.2 g/mol | ||||||||||||
IUPAC Name | 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetaldehyde | ||||||||||||
Standard InChI | InChI=1S/C9H10N4O3/c1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h4-5H,3H2,1-2H3 | ||||||||||||
Standard InChIKey | LXIWYKGAOIXZFO-UHFFFAOYSA-N | ||||||||||||
SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC=O | ||||||||||||
Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC=O | ||||||||||||
Purity | > 95% | ||||||||||||
Quantity | Milligrams-Grams | ||||||||||||
Synonyms | 1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxopurine-7-acetaldehyde; 7-(Formylmethyl)theophylline; 7-Theophyllineacetaldehyde | ||||||||||||
PubChem Compound | 14482471 | ||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume